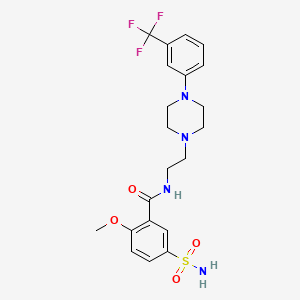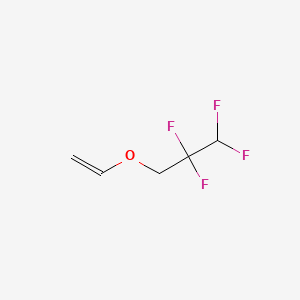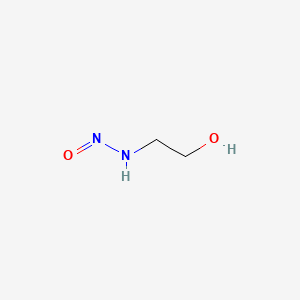
N-propyl-1-adamantanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-propyl-1-adamantanamine hydrochloride is a chemical compound with the molecular formula C13H24ClN. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is known for its applications in medicinal chemistry, particularly as an antiviral and antiparkinsonian agent .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-propyl-1-adamantanamine hydrochloride typically involves the alkylation of 1-adamantanamine with propyl halides in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its hydrochloride form .
化学反応の分析
Types of Reactions: N-propyl-1-adamantanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or halides are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of various substituted adamantane derivatives.
科学的研究の応用
N-propyl-1-adamantanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in enantioselective reactions and for the synthesis of adamantane derivatives.
Biology: Studied for its potential antiviral properties and its role in modulating biological pathways.
Medicine: Investigated for its use as an antiviral agent and in the treatment of Parkinson’s disease.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of N-propyl-1-adamantanamine hydrochloride involves its interaction with molecular targets such as NMDA receptors and sigma receptors. It acts as an antagonist at NMDA receptors, inhibiting the flow of ions through the receptor channels. This action is believed to contribute to its therapeutic effects in neurological disorders .
類似化合物との比較
1-Adamantanamine hydrochloride: Known for its antiviral and antiparkinsonian properties.
Memantine hydrochloride: Used in the treatment of Alzheimer’s disease.
Rimantadine hydrochloride: Another antiviral agent with a similar structure.
Uniqueness: N-propyl-1-adamantanamine hydrochloride is unique due to its specific propyl substitution, which imparts distinct pharmacological properties compared to other adamantane derivatives. This substitution enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
3717-48-4 |
|---|---|
分子式 |
C13H24ClN |
分子量 |
229.79 g/mol |
IUPAC名 |
N-propyladamantan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H23N.ClH/c1-2-3-14-13-7-10-4-11(8-13)6-12(5-10)9-13;/h10-12,14H,2-9H2,1H3;1H |
InChIキー |
LXZJGHHZRICFMN-UHFFFAOYSA-N |
SMILES |
CCCNC12CC3CC(C1)CC(C3)C2.Cl |
正規SMILES |
CCCNC12CC3CC(C1)CC(C3)C2.Cl |
Key on ui other cas no. |
3717-48-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[Ethyl[(nonafluorobutyl)sulphonyl]amino]ethyl methacrylate](/img/structure/B1618011.png)

![DIMETHYL 5-[[1-[[(2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOL-5-YL)AMINO]CARBONYL]-2-OXOPROPYL]AZOTEREPHTHALATE](/img/structure/B1618013.png)





